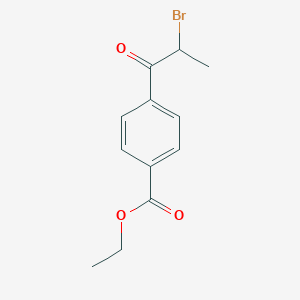

Ethyl 4-(2-bromopropanoyl)benzoate

Description

Properties

CAS No. |

920009-75-2 |

|---|---|

Molecular Formula |

C12H13BrO3 |

Molecular Weight |

285.13 g/mol |

IUPAC Name |

ethyl 4-(2-bromopropanoyl)benzoate |

InChI |

InChI=1S/C12H13BrO3/c1-3-16-12(15)10-6-4-9(5-7-10)11(14)8(2)13/h4-8H,3H2,1-2H3 |

InChI Key |

LJEUTRDWHPXZEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Groups

Ethyl 4-(2-bromopropanoyl)benzoate distinguishes itself from analogous ethyl benzoate derivatives through its unique substituent. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Electronic and Reactivity Profiles

- Reactivity in Substitutions : The bromine atom offers sites for nucleophilic substitution, contrasting with sulfonamide-linked compounds (e.g., SABA1 and CAS 1008063-39-5), where sulfonyl groups participate in hydrogen bonding or enzymatic interactions .

Preparation Methods

Friedel-Crafts Acylation Followed by Bromination

A foundational approach involves introducing the propanoyl group via Friedel-Crafts acylation on a benzoate precursor, followed by α-position bromination.

Step 1: Synthesis of Ethyl 4-Propanoylbenzoate

-

Substrate : Ethyl benzoate (meta-directing ester group).

-

Reagent : Propanoyl chloride (CH₂CH₂COCl) with AlCl₃ as a Lewis acid.

-

Conditions : Anhydrous dichloromethane, 0–5°C, 6–8 hours.

-

Challenge : The ester group directs acylation to the meta position, but steric or electronic modifications (e.g., using bulky directing groups) can favor para substitution.

-

Yield : ~45–55% due to competing meta-product formation.

Step 2: α-Bromination of the Propanoyl Group

-

Reagent : Bromine (Br₂) with red phosphorus (P₄) as a catalyst.

-

Mechanism : Radical bromination at the α-carbon of the ketone.

-

Conditions : Reflux in CCl₄, 6–7 hours.

Optimization Insight : Patent CN103804191A demonstrates that bromination efficiency improves with controlled stoichiometry (1:1.2 ketone-to-Br₂ ratio) and incremental bromine addition to minimize di-bromination.

Direct Acylation with Pre-Brominated Propanoyl Chloride

This route bypasses post-acylation bromination by using 2-bromopropanoyl chloride as the acylating agent.

Synthesis of 2-Bromopropanoyl Chloride

Friedel-Crafts Acylation of Ethyl Benzoate

Green Chemistry Approaches

Patent CN105481707A highlights solvent recycling and solid catalysts for esterification, which can be adapted for final esterification steps.

Esterification of 4-(2-Bromopropanoyl)Benzoic Acid

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Post-Acylation Bromination | High regioselectivity | Multi-step, moderate yields | 55–70 |

| Pre-Brominated Acylation | Fewer steps, scalable | Steric hindrance reduces acylation efficiency | 60–65 |

| Green Esterification | Environmentally friendly, high purity | Requires specialized catalysts | >99 |

Reaction Optimization and Industrial Scalability

Bromination Efficiency

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.